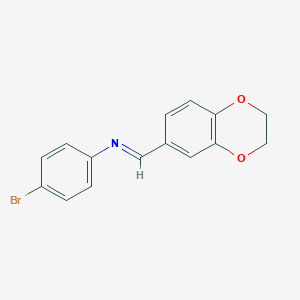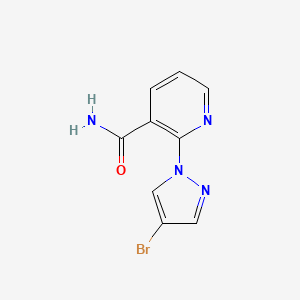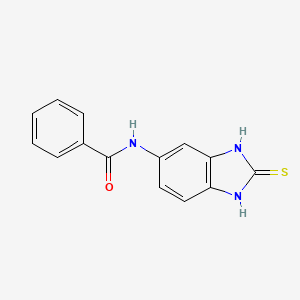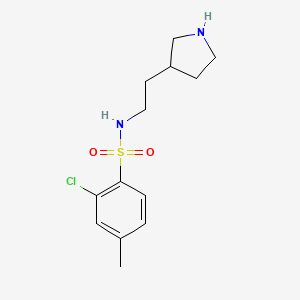
N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDBM or Compound 21, and it has been synthesized using various methods.
作用机制
The mechanism of action of BDBM is not fully understood, but it is believed to involve the modulation of various receptors in the brain and other organs. BDBM has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition. BDBM has also been found to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BDBM has been found to have various biochemical and physiological effects. In the brain, BDBM has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and cognition. BDBM has also been found to have antioxidant properties, which may protect cells from oxidative damage. In addition, BDBM has been found to modulate the activity of various enzymes and proteins in the body, which may have implications for various physiological processes.
实验室实验的优点和局限性
BDBM has several advantages for lab experiments, including its potent pharmacological effects and its ability to modulate various receptors and enzymes in the body. However, BDBM also has some limitations, including its potential toxicity and its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on BDBM. One direction is to further investigate its potential applications in the treatment of mental disorders, such as schizophrenia and depression. Another direction is to study its potential applications in the treatment of cancer, particularly in combination with other anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of BDBM and its effects on various physiological processes.
合成方法
The synthesis of BDBM has been achieved using various methods. One of the most commonly used methods is the condensation reaction between 4-bromoaniline and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. This reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography.
科学研究应用
BDBM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BDBM has been shown to have potent antipsychotic and antidepressant effects, making it a potential candidate for the treatment of mental disorders. In neuroscience, BDBM has been found to modulate the activity of serotonin receptors, which are involved in various physiological processes such as mood regulation and appetite control. In cancer research, BDBM has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-12-2-4-13(5-3-12)17-10-11-1-6-14-15(9-11)19-8-7-18-14/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLHZTKQWJIZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)


![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)


![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)

![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)